molecular formula C7H8N4S2 B1619069 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 6288-89-7

4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1619069
CAS No.: 6288-89-7
M. Wt: 212.3 g/mol
InChI Key: PSGYPWNZPPVWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 126867-54-7) is a key chemical intermediate in medicinal chemistry, particularly in the development of novel kinase inhibitors. This compound features a planar heteroaromatic system that is a bioisostere of the purine base of ATP, making it a privileged scaffold for designing competitive ATP-binding site inhibitors . Its core structure serves as a foundational building block for synthesizing derivatives that target critical oncogenic pathways. Research has demonstrated that substituted pyrazolo[3,4-d]pyrimidine analogues act as potent inhibitors of epidermal growth factor receptor (EGFR), both wild-type and mutant forms, and are investigated for their anti-proliferative activities against various cancer cell lines, including A549 (lung) and HCT-116 (colon) . The methylthio (-SCH3) groups at the 4 and 6 positions are versatile handles for further functionalization via nucleophilic aromatic substitution (SNAr), allowing researchers to introduce diverse amines and other nucleophiles to explore structure-activity relationships (SAR) and optimize potency and selectivity . This high degree of tunability makes this compound an invaluable starting point for drug discovery programs aimed at overcoming resistance to existing therapies. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4,6-bis(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S2/c1-12-6-4-3-8-11-5(4)9-7(10-6)13-2/h3H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGYPWNZPPVWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1C=NN2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978628
Record name 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6288-89-7
Record name NSC11589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest for its diverse biological activities. This article delves into the compound's biological properties, including its role as an anti-cancer agent, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is C8H10N4S2C_8H_{10}N_4S_2. The structure features two methylthio groups at positions 4 and 6 of the pyrazolo[3,4-d]pyrimidine core. This configuration is essential for its biological activity, particularly in inhibiting various enzymes and pathways involved in cancer progression.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidines. For instance:

  • In vitro Studies : Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 49.85μM49.85\,\mu M against specific tumor cells .
  • Mechanism of Action : The antitumor activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. The presence of methylthio groups enhances the compound's ability to interact with cellular targets, leading to increased efficacy .

Inhibition of Enzymatic Activity

Pyrazolo[3,4-d]pyrimidines have been shown to inhibit key enzymes involved in cancer metabolism:

  • Xanthine Oxidase Inhibition : This inhibition is crucial as it impacts purine metabolism and can lead to reduced oxidative stress in cancer cells .
  • SRC Kinase Inhibition : Compounds from this class have been identified as potential SRC kinase inhibitors, which are vital in several signaling pathways associated with cancer cell growth and survival .

Study 1: In Silico Docking Analysis

A study conducted using molecular docking simulations assessed the binding affinity of various pyrazolo[3,4-d]pyrimidine derivatives to phospholipase A2 (PLA2). The results indicated strong binding interactions between these compounds and PLA2, suggesting potential anti-inflammatory and anticancer properties .

CompoundBinding Affinity (kcal/mol)Target Enzyme
Compound 1-9.5PLA2
Compound 2-8.7SRC Kinase
Compound 3-10.2Xanthine Oxidase

Study 2: Anticancer Efficacy in Cell Lines

Another investigation evaluated the cytotoxic effects of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine on various human cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).
  • Results : The compound exhibited IC50 values ranging from 7.01μM7.01\,\mu M to 14.31μM14.31\,\mu M, indicating potent anticancer activity across different types of cancer cells .

Scientific Research Applications

Antitumor Activity

Compounds with similar structural characteristics have been reported as potent antitumor agents. For instance, studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in tumor growth and proliferation.

Enzyme Inhibition

4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has shown promise as an inhibitor of specific kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling pathways; thus, their inhibition can lead to therapeutic benefits in conditions like cancer and inflammation.

Case Studies and Research Findings

StudyFindings
Antitumor Efficacy A study demonstrated that 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.
Kinase Inhibition Research indicated that this compound effectively inhibits specific kinases involved in cell signaling pathways critical for cancer progression.
Pharmacokinetics Studies on the pharmacokinetic properties revealed favorable absorption and distribution characteristics, enhancing its potential for therapeutic use.

Potential Applications

  • Cancer Therapy : Given its antitumor properties, 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine may serve as a lead compound for developing new anticancer drugs.
  • Anti-inflammatory Agents : Its ability to inhibit enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases.
  • Neurological Disorders : The modulation of specific pathways may also indicate usefulness in neurological conditions where kinase activity is disrupted.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Target Specificity: Methylthio groups enhance kinase inhibition (e.g., EGFR) by mimicking ATP’s adenine moiety and improving hydrophobic interactions . Replacement with hydroxyl groups (e.g., Oxypurinol) shifts activity to xanthine oxidase inhibition, useful in treating gout . Bulky substituents (e.g., t-butyl in KKC080096) favor interactions with Keap1, inducing anti-inflammatory pathways .

Antiviral Activity :
Pyrazolo[3,4-d]pyrimidines with electron-withdrawing groups (e.g., nitro, methylthio) exhibit potent activity against Zika virus (ZIKV), with EC₉₀ values as low as 12.4 µM . However, 4,6-bis(methylthio) derivatives show lower cytotoxicity compared to dichloro analogs .

Structural and Electronic Properties :

  • Methylthio vs. Chloro Substituents : Methylthio groups increase electron density and lipophilicity, enhancing membrane permeability . Chloro substituents (e.g., 4,6-dichloro derivatives) improve electrophilicity but may elevate toxicity .
  • Crystal Packing : The 4,6-bis(methylthio) derivative forms intermolecular C–H···O interactions, influencing solubility and stability .

Anticancer Activity

4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives inhibit EGFR at nanomolar concentrations, comparable to FDA-approved TKIs like gefitinib.

Antiviral Activity

In flavivirus inhibition, pyrazolo[3,4-d]pyrimidines with methylthio groups (e.g., Compound 30) achieved EC₉₀ values of 12.4 µM against ZIKV with low cytotoxicity (CC₅₀ = 49.3 µM), outperforming purine-based analogs .

Neuroprotective Effects

KKC080096, a methylthio-containing derivative, upregulated heme oxygenase-1 (HO-1) by 3-fold at 10 µM, reducing neuroinflammation in microglial cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions or multi-component one-pot reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives can be synthesized via nucleophilic substitution using alkyl halides in dry acetonitrile, followed by solvent evaporation and recrystallization from acetonitrile . Key steps include optimizing reaction time, temperature, and stoichiometry of reagents. Characterization is performed via IR and 1H^1H-NMR spectroscopy to confirm methylthio group incorporation and ring formation .

Q. How should researchers handle and store 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine to ensure stability?

  • Methodological Answer : The compound is sensitive to moisture and oxidizers. Store in airtight containers under inert gas (e.g., nitrogen) in a cool, dry, and ventilated environment. Avoid exposure to strong oxidizing agents, as they may trigger decomposition. Personal protective equipment (PPE) such as gloves, goggles, and lab coats are mandatory during handling to prevent skin/eye contact .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

  • IR spectroscopy : Identifies functional groups (e.g., C=S stretching vibrations near 650–750 cm1^{-1}) .
  • 1H^1H-NMR : Confirms substitution patterns (e.g., methylthio protons at δ 2.5–3.0 ppm) .
  • HPLC-MS : Validates purity and molecular weight .
  • X-ray crystallography : Resolves crystal structure and dihedral angles between heterocyclic rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity assays) and validate results via dose-response curves. Statistical tools like ANOVA or principal component analysis (PCA) can identify outliers or confounding variables .

Q. What strategies optimize the antitumor activity of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Modify substituents at positions 1 and 3 to enhance target binding. For example:

  • Introduce electron-withdrawing groups (e.g., fluoro, chloro) to improve kinase inhibition .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or CDK2 .
  • Validate in vitro using MTT assays on cancer cell lines (e.g., MCF-7, HepG2) and compare IC50_{50} values .

Q. How can computational methods guide the design of novel derivatives with improved selectivity?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity to identify key descriptors .
  • Molecular dynamics simulations : Assess binding stability in enzyme active sites (e.g., thymidylate synthase) over 100-ns trajectories .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics and reduce toxicity .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : Employ a mixed-methods approach:

  • Fixed design : Synthesize a systematic library of derivatives with controlled substitutions (e.g., aryl, alkyl, thioether groups) .
  • Embedded design : Combine quantitative bioactivity data (e.g., IC50_{50}) with qualitative observations (e.g., solubility trends) .
  • Doehlert matrix : Optimize reaction parameters (e.g., solvent polarity, catalyst loading) to maximize yield .

Data Interpretation and Theoretical Frameworks

Q. How can researchers integrate findings on this compound into broader pharmacological theories?

  • Methodological Answer : Link results to kinase inhibition mechanisms (e.g., ATP-binding pocket competition) or signal transduction pathways (e.g., PI3K/Akt/mTOR). Use pathway analysis tools (e.g., KEGG, Reactome) to contextualize observed bioactivity .

Q. What methodologies address stability challenges during in vitro and in vivo studies?

  • Methodological Answer :

  • Accelerated stability testing : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC .
  • Microsomal assays : Evaluate metabolic stability using liver microsomes and identify major metabolites via LC-MS/MS .
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.